molecular formula C12H10O2 B1195280 2-Methoxy-1-naphthaldehyde CAS No. 5392-12-1

2-Methoxy-1-naphthaldehyde

Cat. No.: B1195280
CAS No.: 5392-12-1
M. Wt: 186.21 g/mol
InChI Key: YIQGLTKAOHRZOL-UHFFFAOYSA-N
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Description

2-Methoxy-1-naphthaldehyde is an organic compound with the molecular formula C₁₂H₁₀O₂. It is a derivative of naphthalene, characterized by the presence of a methoxy group (-OCH₃) and an aldehyde group (-CHO) attached to the naphthalene ring. This compound is known for its applications in various fields, including organic synthesis and scientific research.

Biochemical Analysis

Biochemical Properties

2-Methoxy-1-naphthaldehyde plays a significant role in biochemical reactions, particularly as a strigolactone-signaling inhibitor. Strigolactones are plant hormones that regulate various aspects of plant growth and development. This compound interacts with the strigolactone receptor protein D14, inhibiting its interaction with other proteins such as SLR1 and D53 . This inhibition affects the signaling pathways regulated by strigolactones, impacting plant growth and development.

Cellular Effects

This compound influences various cellular processes, particularly in plants. It affects cell signaling pathways by inhibiting strigolactone signaling, which in turn influences gene expression and cellular metabolism. The compound’s inhibition of the D14-SLR1 and D14-D53 interactions leads to changes in the growth patterns of plant cells, such as the suppression of shoot branching and the regulation of root development .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the strigolactone receptor protein D14. This binding inhibits the interaction between D14 and other proteins involved in strigolactone signaling, such as SLR1 and D53 . The inhibition of these interactions prevents the downstream signaling events that regulate plant growth and development. Additionally, this compound may undergo hydrolysis to form other active compounds that further modulate strigolactone signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can inhibit strigolactone signaling over extended periods, leading to sustained changes in plant growth and development . The compound’s stability and potential degradation products must be carefully monitored to ensure consistent results.

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it is important to consider the potential threshold and toxic effects at different doses. In plant models, varying dosages of this compound have been shown to differentially affect strigolactone signaling and plant growth . High doses may lead to adverse effects, such as toxicity or unintended inhibition of other signaling pathways.

Metabolic Pathways

This compound is involved in metabolic pathways related to strigolactone signaling. It interacts with enzymes and cofactors that regulate the biosynthesis and signaling of strigolactones . The compound’s inhibition of D14 affects the metabolic flux of strigolactone-related pathways, leading to changes in metabolite levels and overall plant physiology.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement to specific cellular compartments . The compound’s localization and accumulation can influence its activity and effectiveness in inhibiting strigolactone signaling.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxy-1-naphthaldehyde can be synthesized through several methods. One common approach involves the bromination of 2-methoxynaphthalene, followed by a Grignard reaction. The steps are as follows:

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-1-naphthaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-methoxy-1-naphthoic acid.

    Reduction: Reduction of the aldehyde group can yield 2-methoxy-1-naphthyl alcohol.

    Substitution: The methoxy group can be substituted under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products:

Scientific Research Applications

2-Methoxy-1-naphthaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Methoxy-1-naphthaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to act as a signaling inhibitor in plant hormones further distinguishes it from other naphthaldehyde derivatives .

Properties

IUPAC Name

2-methoxynaphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c1-14-12-7-6-9-4-2-3-5-10(9)11(12)8-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQGLTKAOHRZOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80202202
Record name 2-Methoxy-1-naphthylaldehyde
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Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5392-12-1
Record name 2-Methoxy-1-naphthaldehyde
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Record name 2-Methoxy-1-naphthylaldehyde
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Record name 2-methoxy-1-naphthaldehyde
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Record name 2-METHOXY-1-NAPHTHALDEHYDE
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Synthesis routes and methods I

Procedure details

500 ml of a dimethylformamide solution containing 103.2 g (0.6 mole) of 2-hydroxy-1-naphthaldehyde and 107.6 g (0.78 mole) of anhydrous potassium carbonate was stirred with heating at 50° C. To the solution was added dropwise 145 g (0.78 mole) of methyl p-toluenesulfonate. After the completion of the dropwise addition, the mixture was stirred at 60° C. for 2 hours. The reaction mixture was added to 1.5 liters of water, and the precipitated crystals were collected by filtration. The crude crystals were recrystallized from a solvent mixture of n-hexane and ethyl acetate (5/1 by volume) to obtain 93.8 g (0.504 mole) of 2-methoxy-1-naphthaldehyde.
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
103.2 g
Type
reactant
Reaction Step One
Quantity
107.6 g
Type
reactant
Reaction Step One
Quantity
145 g
Type
reactant
Reaction Step Two
Name
Quantity
1.5 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 2-bromomethyl-6-methoxynaphthalene (l2.68 g), hexamine (14 g), glacial acetic acid (21 ml) and water (21 ml) were heated under reflux with stirring for 30 minutes. Concentrated hydrochloric acid (16.6 ml) was then added and the mixture stirred and refluxed for a further 15 minutes. The reaction was cooled to room temperature and extracted with toluene (2×25 ml). The combined toluene extracts were washed with water (2×10 ml), saturated sodium bicarbonate solution (2×10 ml) and water (1×8 ml) and the toluene solution dried over MgSO4. The drying agent was filtered off and the solvent was removed by distillation under vacuum. This afforded 8.6 g of crude product which was recrystallised twice from isopropanol (2×50 ml) to give 6.07 g of 97.8% purity 2-methoxynaphthaldehyde as a light beige solid. The material had a melting point of 79.2° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
21 mL
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reactant
Reaction Step One
Name
Quantity
21 mL
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solvent
Reaction Step One
Quantity
16.6 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 2-dibromomethyl-6-methoxynaphthalene (3 g) in acetone (25 ml) was treated with water (7 ml) and the mixture stirred at 24° C. for 10 hours. The solvent was removed under vacuum and the residue dissolved in toluene (30 ml). The toluene solution was washed with saturated sodium bicarbonate solution (2×10 ml) and water (10 ml) and dried over MgSO4. The dried solution was filtered and the filtrate evaporated down to a yellowish-brown semi-solid. This was recrystallised twice from isopropanol (2×10 ml) to give 0.5 g of pure 2-methoxynaphthaldehyde as confirmed using HPLC (conditions; spheresorb C18 25 cm×4.5 mm i.d. (column), 65% acetonitrile/35% water (eluent), 1 ml/min (flowrate), 310 nm (wavelength). The samples were dissolved in acetonitrile and 20 μl injected onto the column. The retention time for 2-methoxynaphthaldehyde was about 6 minutes.
Name
2-dibromomethyl-6-methoxynaphthalene
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-methoxy-1-naphthaldehyde interact with its target and what are the downstream effects?

A1: this compound (2-MN) acts as a strigolactone signaling inhibitor by disrupting the interaction between the strigolactone receptor protein D14 and its signaling partners SLR1 and D53 []. This inhibition has been shown to restore the growth of rice tillering buds suppressed by strigolactone [].

Q2: Can you describe the structural characteristics of this compound, such as its molecular formula, weight, and spectroscopic data?

A2: While a comprehensive spectroscopic data analysis is not available in the provided research, the molecular formula of this compound is C12H10O2. Its molecular weight is 186.21 g/mol. Structural information, including conformational preferences, has been investigated using long-range proton-proton coupling constants and molecular orbital calculations [].

Q3: Has this compound been explored for its catalytic properties and potential applications in chemical reactions?

A3: The provided research does not delve into the catalytic properties of this compound. Its primary application, as described in the research, is as a strigolactone signaling inhibitor and a building block in organic synthesis.

Q4: Have computational chemistry methods been employed to study this compound?

A5: Yes, molecular orbital calculations at the CNDO/2 and INDO levels have been used to investigate the conformational preferences and stability of this compound []. Additionally, density functional theory (DFT) calculations were employed to analyze the interactions of its derivatives with aluminum ions and azide anions in the context of chemosensor development [].

Q5: How does the structure of this compound relate to its activity as a strigolactone signaling inhibitor?

A5: While the provided research identifies 2-MN as a strigolactone signaling inhibitor, it doesn't delve into detailed structure-activity relationship (SAR) studies. Further research is needed to elucidate the specific structural features responsible for its inhibitory activity and explore potential modifications for improved potency and selectivity.

Q6: Are there any studies on the use of this compound in the synthesis of heterocyclic compounds with potential pharmacological interest?

A7: Yes, this compound serves as a versatile building block in synthesizing diverse heterocyclic compounds []. These compounds may possess pharmacological interest, but specific details on their biological activities and potential applications require further investigation.

Q7: What analytical techniques have been used to characterize and study this compound?

A7: Various analytical methods have been employed, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure and study the interactions of this compound derivatives [, ].
  • Density Functional Theory (DFT) Calculations: Employed to analyze electronic structures and interactions of this compound derivatives in chemosensing applications [].
  • X-ray Crystallography: Used to determine the crystal structure of a compound derived from this compound [].

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